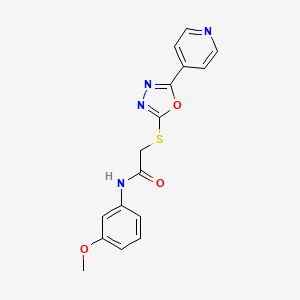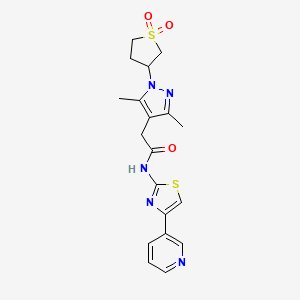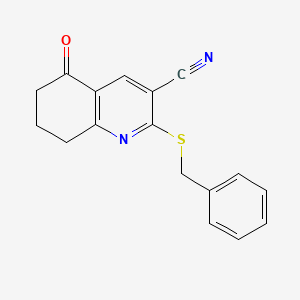
1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C18H13FN4O6 and its molecular weight is 400.322. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectrochemical and Theoretical Approaches
Acylhydrazone derivatives have been studied for their potential as fluoride sensors, demonstrating specific responses towards fluoride ions through colorimetric and spectrofluorometric methods. These findings suggest potential applications in environmental monitoring and analytical chemistry for detecting fluoride concentrations. The binding affinity and detection mechanisms were further elucidated through fluorescence spectroscopy and theoretical calculations, highlighting the versatility of such compounds in sensor technology (Jemini Jose et al., 2018).
Antimicrobial Activities
Several studies have focused on synthesizing and evaluating the antimicrobial properties of hydrazone derivatives and related compounds. These efforts aim to identify new antimicrobial agents with potential applications in treating infectious diseases. For instance, compounds synthesized from 4-fluorobenzoic acid hydrazide demonstrated promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobials (S. Rollas, N. Gulerman, H. Erdeniz, 2002).
Chemical Sensing and Molecular Interaction
The development of selective chemosensors for ions such as fluoride highlights the application of these compounds in chemical sensing. Such sensors can offer high selectivity and sensitivity, crucial for environmental monitoring, healthcare, and industrial processes. The interaction of these sensors with biological molecules like DNA has also been explored, suggesting potential applications in biomedical research and diagnostics (Soumen Ghosh et al., 2017).
Material Science and Crystallography
Research on the crystal structures of N′2,N′6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives has provided insights into their molecular conformations and intermolecular interactions. Such studies are fundamental in material science, where understanding the structural properties of compounds can inform the design of materials with specific functionalities (Ruixia Li et al., 2013).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including triazoles and oxadiazoles starting from isonicotinic acid hydrazide, and their evaluation for antimicrobial activities, underscores the broader chemical interest in developing novel compounds for various applications. These activities include potential pharmaceutical applications and contributions to the field of organic chemistry (Hacer Bayrak et al., 2009).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(5-nitrofuran-2-carbonyl)-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O6/c19-12-5-3-11(4-6-12)10-22-9-1-2-13(18(22)26)16(24)20-21-17(25)14-7-8-15(29-14)23(27)28/h1-9H,10H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXIFJWZDRXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-])CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858812.png)
![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)


![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)

![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)
![3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2858830.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)
